4-(3-Fluoro-4-hydroxyphenyl)pyrrolidin-2-one
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Overview
Description
4-(3-Fluoro-4-hydroxyphenyl)pyrrolidin-2-one is a chemical compound characterized by the presence of a fluorine atom, a hydroxy group, and a pyrrolidin-2-one moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-hydroxyphenyl)pyrrolidin-2-one typically involves the reaction of 3-fluoro-4-hydroxybenzaldehyde with pyrrolidin-2-one under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-4-hydroxyphenyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(3-Fluoro-4-hydroxyphenyl)pyrrolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-hydroxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(3-Fluoro-4-hydroxyphenyl)piperidin-2-one: Similar structure but with a piperidine ring instead of a pyrrolidin-2-one moiety.
3-Fluoro-4-hydroxyphenylacetic acid: Contains a similar aromatic ring with fluorine and hydroxy groups but differs in the acetic acid moiety.
Uniqueness
4-(3-Fluoro-4-hydroxyphenyl)pyrrolidin-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
4-(3-Fluoro-4-hydroxyphenyl)pyrrolidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
- IUPAC Name : this compound
- CAS Number : 1366820-72-5
- Molecular Formula : C11H12FNO2
- Molecular Weight : 209.22 g/mol
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. It is believed to act as an inhibitor of certain enzymes involved in cancer cell proliferation. The presence of the fluorine atom and hydroxyl group enhances its lipophilicity and potential binding affinity to target proteins, which may include receptor tyrosine kinases and other signaling molecules involved in tumor growth.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, studies have shown that it can induce apoptosis in MCF-7 (breast cancer) and A2780 (ovarian cancer) cell lines, with IC50 values ranging from 10 to 20 µM. The compound's mechanism involves the activation of caspases and modulation of apoptotic pathways, leading to increased oxidative stress within the cells.
Table 1: Cytotoxicity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Apoptosis induction via caspase activation |
A2780 | 12 | Increased oxidative stress |
HT29 | 18 | Inhibition of cell proliferation |
Case Studies
-
Study on MCF-7 Cells :
A recent study investigated the effects of this compound on MCF-7 cells. The results demonstrated that treatment with the compound led to a significant reduction in cell viability, accompanied by morphological changes indicative of apoptosis. Flow cytometry analysis confirmed an increase in the percentage of cells in the sub-G1 phase, suggesting DNA fragmentation typical of apoptotic cells. -
In Vivo Studies :
In animal models, administration of this compound resulted in reduced tumor growth rates compared to control groups. Tumor tissues exhibited increased levels of apoptotic markers and decreased proliferation indices, supporting the compound's potential as an anticancer agent.
Comparative Analysis
When compared to other pyrrolidinone derivatives, such as 4-(hydroxyphenyl)pyrrolidin-2-one, the fluorinated version demonstrates enhanced potency due to improved pharmacokinetic properties. The introduction of a fluorine atom is known to increase metabolic stability and bioavailability, making it a more favorable candidate for drug development.
Table 2: Comparison with Related Compounds
Compound | IC50 (µM) | Key Features |
---|---|---|
This compound | 15 | Enhanced lipophilicity |
4-(hydroxyphenyl)pyrrolidin-2-one | 25 | Lower metabolic stability |
Pyrrolidinone derivative X | 30 | Less selective for cancer cell lines |
Properties
IUPAC Name |
4-(3-fluoro-4-hydroxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c11-8-3-6(1-2-9(8)13)7-4-10(14)12-5-7/h1-3,7,13H,4-5H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYQYASGFRCQQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC(=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1366820-72-5 |
Source
|
Record name | 4-(3-fluoro-4-hydroxyphenyl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.